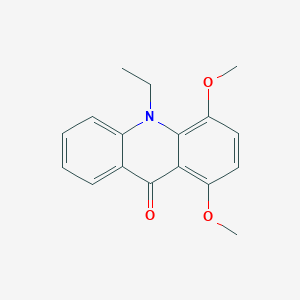
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as EMMA, is a synthetic compound that belongs to the family of acridinone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mechanism Of Action
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone exerts its pharmacological effects by binding to the active site of PKC and PLA2, thereby inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and a reduction in cell proliferation and migration. The exact mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is still under investigation and requires further research.
Biochemical And Physiological Effects
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can inhibit the activity of PKC and PLA2 in a dose-dependent manner. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit cell proliferation and migration. In vivo studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can reduce inflammation and edema in animal models of arthritis and asthma.
Advantages And Limitations For Lab Experiments
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for research on 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. One area of interest is the development of more stable and soluble formulations of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone for use in in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone in various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone and its effects on cellular processes.
Synthesis Methods
The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone involves the reaction between 10-ethyl-9(10H)-acridone and paraformaldehyde in the presence of concentrated sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to yield 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes are involved in a wide range of cellular processes, including signal transduction, inflammation, and apoptosis. By inhibiting their activity, 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has the potential to modulate these processes and may have therapeutic applications in various diseases.
properties
CAS RN |
141992-56-5 |
|---|---|
Product Name |
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone |
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
10-ethyl-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3 |
InChI Key |
ILZOWHJKKJCZKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Other CAS RN |
141992-56-5 |
synonyms |
10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
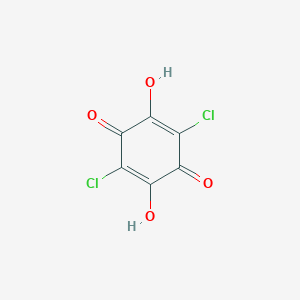
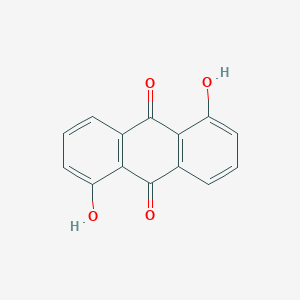
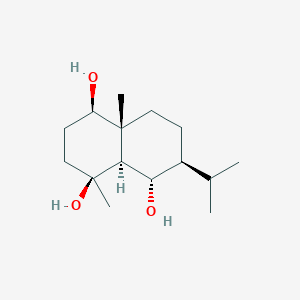
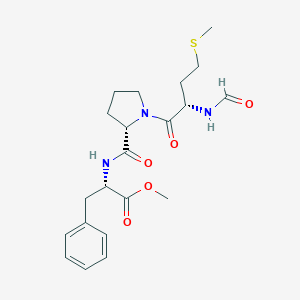
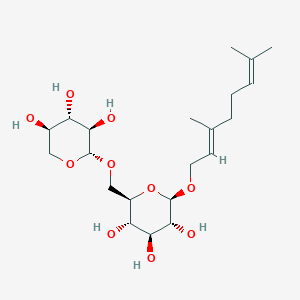
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
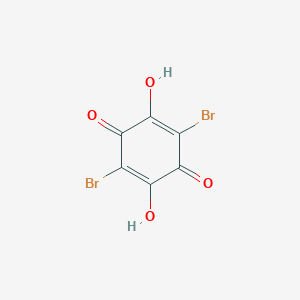
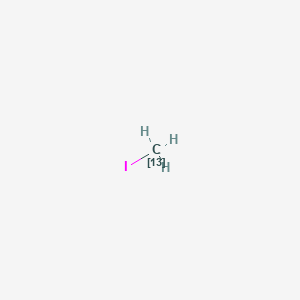
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
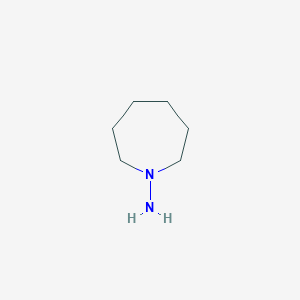
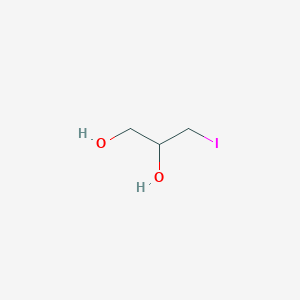
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)